molecular formula C18H17BrN4O3 B1683790 Crolibulin CAS No. 1000852-17-4

Crolibulin

Cat. No. B1683790
M. Wt: 417.3 g/mol
InChI Key: JXONINOYTKKXQQ-CQSZACIVSA-N
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Description

Crolibulin, also known as EPC2407, is a small molecule that has been used in trials studying the treatment of Solid Tumor and Anaplastic Thyroid Cancer . It belongs to the class of organic compounds known as neoflavonoids, which are compounds with a structure based on the 4-phenylchromene backbone .


Synthesis Analysis

Indole-tethered chromene derivatives, which include crolibulin, were synthesized in a one-pot multicomponent reaction using N-alkyl-1H-indole-3-carbaldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile, catalyzed by DBU at 60–65 °C in a short reaction time .


Molecular Structure Analysis

The molecular structure of crolibulin reveals interactions between crolibulin and tubulin, which helps explain the results of the structure-activity-relationship (SAR) studies and provides a solid structural basis for the design and development of new 4-Aryl-4H-chromenes derivatives as MTAs .


Chemical Reactions Analysis

While specific chemical reactions involving crolibulin are not detailed in the search results, it’s worth noting that the interactive chemical reaction platform, SCAN, is developed for analyzing the chemical reaction path network . This could potentially be used to analyze crolibulin’s chemical reactions in the future.


Physical And Chemical Properties Analysis

Crolibulin has an average weight of 417.263 and a chemical formula of C18H17BrN4O3 . More detailed physical and chemical properties are not available in the search results.

Safety And Hazards

Safety measures for handling crolibulin include wearing safety goggles with side-shields, protective gloves, and impervious clothing. It’s also recommended to use a suitable respirator and to keep the product away from drains, water courses, or the soil .

Future Directions

Crolibulin, a synthetic chromene derivative, is undergoing a phase II clinical trial at the National Carcinoma Institute (NCI) for anaplastic thyroid cancer . Efforts have been made to design novel analogues based on the crolibulin scaffold .

properties

IUPAC Name

(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXONINOYTKKXQQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10142925
Record name Crolibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The molecule has been shown to induce tumor cell apoptosis and selectively inhibit growth of proliferating cell lines, including multi-drug resistant cell lines.
Record name EPC2407
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Crolibulin

CAS RN

1000852-17-4
Record name Crolibulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000852174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crolibulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Crolibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROLIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ENT43KY91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of 5-bromoveratraldehyde (980 mg, 4.0 mmol) and malononitrile (246 mg, 4.0 mmol) in ethanol (10 mL) was added piperidine (0.4 mL) and 2,3-diaminophenol (496 mg, 4.0 mmol). The mixture was stirred at room temperature under argon for 2 h then diluted with water (20 mL). The precipitate was filtered to yield brown solid, yielding 1.367 g (85%) of the title compound. 1H NMR (CD3OD): 6.25 (s, 1H), 6.18 25 (s, 1H), 6.34 (d, J=7.8, 1H), 6.10 (d, J=7.8, 1H), 4.43 (s, 1H), 3.68 (s, 3H), 3.64 (s, 3H).
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
496 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

A suspension of 3-bromo-4,5-dimethoxybenzaldehyde (1500 g, 6.12 moles, 1.1 eq) and malononitrile (404 g, 6.12 moles, 1.1 eq) in ethanol 99% (12 L, 7 volumes) was stirred at room temperature under N2(g). Dimethylisopropylamine (339 mL, 2.78 moles, 0.5 eq) was added slowly (which caused an exotherm from about 14° C. to about 26° C.) and the reaction mixture was stirred at room temperature for about 2 h under N2(g). The yellow thick suspension was analyzed by HPLC to monitor the appearance of the Knoevenagel intermediate and the disappearance of the aldehyde. 2,3-Diaminophenol (690.66 g, 5.56 moles, 1 eq) was added and the reaction mixture was stirred at room temperature overnight. The resulting beige-brown suspension was filtered and the cake was washed with cold CH2Cl2 (3000 mL). The solids were dried under vacuum to give 2,7,8-triamino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromene (1.9 kg, 82% yield). 1H NMR (300 MHz) (DMSO-d6, ppm): 3.71 (s, 3H), 3.82 (s, 3H), 4.43 (s, 2H), 4.56 (s, 1H), 4.70 (s, 2H), 6.09 (d, J=8 Hz, 1H), 6.26 (d, J=8 Hz, 1H), 6.76 (s, 2H), 6.78 (d, J=2 Hz, 1H), 6.90 (d, J=2 Hz, 1H).
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
404 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
339 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
690.66 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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